4-Chloropyridine-2,5-diamine
Overview
Description
4-Chloropyridine-2,5-diamine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
It’s known that pyridine derivatives can undergo various chemical reactions, such as nucleophilic substitution . The presence of the chlorine atom and the two amino groups in the molecule could potentially influence its reactivity and interaction with its targets .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes . The compound’s interaction with its targets could potentially lead to alterations in these pathways, resulting in downstream effects.
Result of Action
Based on the known reactivity of pyridine derivatives, it can be hypothesized that the compound could potentially induce changes in the function of its targets, leading to alterations in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloropyridine-2,5-diamine. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s reactivity and interaction with its targets .
Biochemical Analysis
Biochemical Properties
4-Chloropyridine-2,5-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diamine oxidase, which is involved in the catabolism of polyamines. The interaction between this compound and diamine oxidase results in the deamination of polyamines, leading to the formation of aminoaldehydes and hydrogen peroxide . This interaction is crucial for understanding the metabolic pathways involving polyamines and their regulation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For example, this compound has been found to inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to changes in gene expression . These binding interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids . These interactions can lead to changes in metabolic flux and the levels of key metabolites, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes and responses.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize to certain cellular compartments, such as the cytoplasm and nucleus This localization is often directed by targeting signals or post-translational modifications, which guide the compound to specific organelles
Biological Activity
4-Chloropyridine-2,5-diamine is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
This compound can be synthesized through various chemical methods, often involving chlorination and subsequent amination of pyridine derivatives. The synthesis process typically yields high-purity products suitable for pharmacological studies.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study reported that derivatives of 4-chloropyridine compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested pathogens .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that this compound significantly inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be approximately 23.8 µM, indicating a moderate level of anti-inflammatory activity .
3. Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cell lines, particularly through the modulation of signaling pathways involved in cell survival and proliferation. For example, derivatives showed cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring or the introduction of various substituents have been shown to enhance its pharmacological effects:
Substituent | Effect on Activity |
---|---|
Methyl Group | Increases antimicrobial potency |
Hydroxyl Group | Enhances anti-inflammatory effects |
Halogen Substituents | Modulates anticancer activity |
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Study on Antibacterial Activity : A comparative study assessed the antibacterial effects of various pyridine derivatives, including this compound. Results showed a notable reduction in bacterial growth compared to control groups .
- Anti-inflammatory Research : Another study utilized carrageenan-induced paw edema models in rats to evaluate the anti-inflammatory effects of this compound derivatives. The results demonstrated significant reductions in edema compared to standard anti-inflammatory drugs .
Properties
IUPAC Name |
4-chloropyridine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBAKMAPGBYNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309714 | |
Record name | 4-Chloro-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260803-26-6 | |
Record name | 4-Chloro-2,5-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260803-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.